molecular formula C7H10BrNO2 B14374201 5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one CAS No. 90311-66-3

5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one

Cat. No.: B14374201
CAS No.: 90311-66-3
M. Wt: 220.06 g/mol
InChI Key: XAFUFNOZFSRREB-UHFFFAOYSA-N
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Description

5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one is a synthetic organic compound belonging to the oxazolone family. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and material science. The presence of a bromine atom and a tert-butyl group in its structure makes it a unique molecule with specific reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-bromo-2-amino-2-methylpropanoic acid with phosgene or a similar reagent to form the oxazolone ring.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The oxazolone ring can be oxidized or reduced under specific conditions.

    Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride may be employed.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one can be used as a building block for more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic pathways.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features could be exploited to interact with specific biological targets.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting specific pathways. The presence of the bromine atom and tert-butyl group could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-1,3-oxazol-2(5H)-one: Lacks the bromine atom, leading to different reactivity.

    5-Chloro-4-tert-butyl-1,3-oxazol-2(5H)-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one makes it more reactive in certain substitution reactions compared to its chloro or non-halogenated counterparts. This unique reactivity can be exploited in various synthetic and industrial applications.

Properties

CAS No.

90311-66-3

Molecular Formula

C7H10BrNO2

Molecular Weight

220.06 g/mol

IUPAC Name

5-bromo-4-tert-butyl-5H-1,3-oxazol-2-one

InChI

InChI=1S/C7H10BrNO2/c1-7(2,3)4-5(8)11-6(10)9-4/h5H,1-3H3

InChI Key

XAFUFNOZFSRREB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=O)OC1Br

Origin of Product

United States

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